Cas no 2033-42-3 (1-Iodo-2-naphthol)

1-Iodo-2-naphthol 化学的及び物理的性質
名前と識別子
-
- 1-Iodo-2-naphthol
- 1-iodonaphthalen-2-ol
- 1-iodo-2-hydroxynaphthalene
- 1-iodo-2-naphthalenol
- 1-iodo-2-naphtol
- 1-Jod-[2]naphthol
- 2-Naphthalenol,1-iodo
- 2-NAPHTHOL,1-IODO
- 2-Naphthol,1-iodo- (6CI,7CI,8CI)
- 2-Hydroxy-1-iodonaphthalene
- NSC 87885
- 2-Naphthalenol, 1-iodo-
- 2-NAPHTHOL, 1-IODO-
- C10H7IO
- ss-Naphtholjodid
- NSC87885
- 1-iodanylnaphthalen-2-ol
- WLN: L66J BI CQ
- JEVGGOSILOIIHN-UHFFFAOYSA-N
- 2-Naphthalenol, 1-iodo- (9CI)
- SBB054689
- D
- NSC-87885
- 2033-42-3
- DTXSID70174227
- CS-W002225
- DS-2289
- MFCD00046371
- AM20030301
- A814462
- ZL6HVL58XX
- SY019655
- FT-0652614
- AKOS015913446
- UNII-ZL6HVL58XX
- 1-iodonaphthalen-2-ol;1-Iodo-2-naphthol
- SCHEMBL1602273
- BRN 2518177
-
- MDL: MFCD00046371
- インチ: 1S/C10H7IO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
- InChIKey: JEVGGOSILOIIHN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21)O[H]
- BRN: 2518177
計算された属性
- せいみつぶんしりょう: 269.95416g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 269.95416g/mol
- 単一同位体質量: 269.95416g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 12
- 複雑さ: 160
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 92-96 °C(lit.)
- ふってん: 307℃ at 760 mmHg
- PSA: 20.23000
- LogP: 3.15000
- ようかいせい: 未確定
1-Iodo-2-naphthol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- WGKドイツ:3
- 危険カテゴリコード: 38-41-52/53
- セキュリティの説明: S26; S36/37/39; S61
- RTECS番号:QL4150000
-
危険物標識:
- リスク用語:R38
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1-Iodo-2-naphthol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
1-Iodo-2-naphthol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1042010-25g |
2-Naphthalenol, 1-iodo- |
2033-42-3 | 98% | 25g |
$485 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051782-5g |
1-Iodo-2-naphthol |
2033-42-3 | 98% | 5g |
¥1219 | 2023-04-15 | |
abcr | AB243769-1 g |
1-Iodo-2-naphthol, 95%; . |
2033-42-3 | 95% | 1g |
€196.30 | 2023-04-27 | |
abcr | AB243769-10g |
1-Iodo-2-naphthol, 95%; . |
2033-42-3 | 95% | 10g |
€803.80 | 2023-09-12 | |
eNovation Chemicals LLC | Y1004369-5g |
1-iodonaphthalen-2-ol |
2033-42-3 | 95% | 5g |
$300 | 2024-07-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I841147-1g |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 1g |
746.00 | 2021-05-17 | |
Apollo Scientific | OR30346-1g |
1-Iodo-2-naphthol |
2033-42-3 | 95% | 1g |
£71.00 | 2023-09-02 | |
Alichem | A219003277-1g |
1-Iodo-2-naphthol |
2033-42-3 | 98% | 1g |
$1600.75 | 2023-09-02 | |
eNovation Chemicals LLC | Y1042010-10g |
2-Naphthalenol, 1-iodo- |
2033-42-3 | 98% | 10g |
$265 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051782-100mg |
1-Iodo-2-naphthol |
2033-42-3 | 98% | 100mg |
¥69 | 2023-04-15 |
1-Iodo-2-naphthol 関連文献
-
Tomas C. Tempesti,Adriana B. Pierini,Maria T. Baumgartner New J. Chem. 2012 36 597
-
Wei-Liang Wang,Yu-Lan Feng,Wen-Qiang Gao,Xiaoyan Luo,Wei-Ping Deng RSC Adv. 2013 3 1687
-
3. CXVI.—The mobility of substituents in derivatives of β-naphtholJohn Theodore Hewitt,Herbert Victor Mitchell J. Chem. Soc. Trans. 1906 89 1167
-
4. Naphthalene tetrachlorides and related compounds. Part 12. Influence of some 1-substituents on the course of chlorination of derivatives of 2-naphtholDavid J. Calvert,Peter B. D. de la Mare,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 2 1983 255
-
Nemai C. Ganguly,Pallab Mondal,Sushmita Roy,Partha Mitra RSC Adv. 2014 4 55640
-
6. Preparation of cross-linked poly{styrene-[4-vinylpyridinium dichloroiodate (I)]}: a new polymeric reagent for regioselective iodination of aromatic and heteroaromatic moleculesBoris ?ket,Pavel Zupet,Marko Zupan J. Chem. Soc. Perkin Trans. 1 1989 2279
-
Tomas C. Tempesti,Adriana B. Pierini,Maria T. Baumgartner New J. Chem. 2009 33 1523
1-Iodo-2-naphtholに関する追加情報
Recent Advances in the Application of 1-Iodo-2-naphthol (CAS 2033-42-3) in Chemical Biology and Pharmaceutical Research
1-Iodo-2-naphthol (CAS 2033-42-3) is a versatile chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in chemical biology and pharmaceutical research. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The compound's molecular structure, characterized by the presence of both an iodine atom and a hydroxyl group on a naphthalene ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Recent studies have explored the synthetic pathways for 1-Iodo-2-naphthol, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that significantly improves the efficiency of iodination reactions, reducing the need for harsh reagents and minimizing byproduct formation. This advancement is particularly relevant for large-scale production, where cost-effectiveness and environmental considerations are paramount. The study also highlighted the compound's stability under various conditions, making it suitable for further functionalization.
In the realm of chemical biology, 1-Iodo-2-naphthol has been investigated for its role as a photoaffinity labeling agent. A groundbreaking study published in Chemical Communications demonstrated its utility in mapping protein-ligand interactions. The iodine atom's ability to undergo photolysis under mild conditions allows for the covalent attachment of the naphthol moiety to target proteins, enabling researchers to identify binding sites with high precision. This application has profound implications for drug discovery, particularly in the identification of novel drug targets and the elucidation of mechanisms of action.
Pharmaceutical research has also benefited from the unique properties of 1-Iodo-2-naphthol. A recent preclinical study featured in European Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent. The compound exhibited significant inhibitory effects on key inflammatory mediators, such as COX-2 and TNF-α, in in vitro and in vivo models. These findings suggest that 1-Iodo-2-naphthol could serve as a lead compound for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another promising avenue of research involves the use of 1-Iodo-2-naphthol in the synthesis of radiopharmaceuticals. A 2024 study in Nuclear Medicine and Biology reported the successful incorporation of the compound into a radiolabeled probe for positron emission tomography (PET) imaging. The iodine-123 labeled derivative demonstrated excellent tumor-targeting capabilities in animal models, highlighting its potential for cancer diagnostics. This application leverages the compound's ability to act as a scaffold for radioisotopes, offering a new tool for non-invasive imaging and early disease detection.
Despite these advancements, challenges remain in the widespread adoption of 1-Iodo-2-naphthol in clinical settings. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its applications make it a compelling subject for ongoing investigation. Future studies are expected to explore its use in combination therapies, nanotechnology-based drug delivery systems, and as a building block for more complex pharmaceutical agents.
In conclusion, 1-Iodo-2-naphthol (CAS 2033-42-3) represents a valuable tool in chemical biology and pharmaceutical research, with applications ranging from synthetic chemistry to drug discovery and diagnostic imaging. The latest research underscores its potential to address unmet medical needs and highlights the importance of continued exploration into its properties and applications. As the field progresses, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics and diagnostic tools.
2033-42-3 (1-Iodo-2-naphthol) 関連製品
- 766-85-8(3-Iodoanisole)
- 696-62-8(4-Iodoanisole)
- 529-28-2(2-Iodoanisole)
- 2033-42-3(1-Iodo-2-naphthol)
- 626-02-8(3-Iodophenol)
- 90-14-2(1-Iodonaphthalene)
- 19403-92-0(2,4,6-Triiodoresorcinol)
- 533-58-4(2-Iodophenol)
- 609-23-4(2,4,6-Triiodophenol)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
